2-Ethyl-13C2-3-ethyl-5-methylpyrazine 2-Ethyl-13C2-3-ethyl-5-methylpyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213310
InChI:
SMILES:
Molecular Formula: C9H14N2
Molecular Weight: 152.206

2-Ethyl-13C2-3-ethyl-5-methylpyrazine

CAS No.:

Cat. No.: VC0213310

Molecular Formula: C9H14N2

Molecular Weight: 152.206

Purity: 95% min.

* For research use only. Not for human or veterinary use.

2-Ethyl-13C2-3-ethyl-5-methylpyrazine -

Specification

Molecular Formula C9H14N2
Molecular Weight 152.206

Introduction

Chemical Structure and Properties

2-Ethyl-13C2-3-ethyl-5-methylpyrazine is structurally related to other substituted pyrazines such as 2-ethyl-3,5-dimethylpyrazine, but with specific isotopic labeling. The compound features a pyrazine core with an isotopically labeled ethyl group (containing two 13C atoms) at position 2, another ethyl group at position 3, and a methyl group at position 5. This arrangement creates a molecule with distinctive analytical properties while maintaining similar chemical behavior to its non-isotopically labeled counterparts.

Physical and Chemical Characteristics

The compound shares many properties with related pyrazines, particularly with compounds like 2,3-diethyl-5-methylpyrazine. Based on structural similarities, it likely exhibits the following characteristics:

  • Molecular Formula: C9H14N2 (with two 13C atoms in the 2-ethyl group)

  • Molecular Weight: Approximately 152.22 g/mol (accounting for the two 13C atoms)

  • Physical State: Likely a white to light yellow solid at room temperature

  • Solubility: Likely soluble in organic solvents and partially soluble in water

  • Stability: Generally stable under normal laboratory conditions

Synthetic Approaches

Isotopic Labeling Strategies

Analytical Applications

Mass Spectrometry Applications

2-Ethyl-13C2-3-ethyl-5-methylpyrazine serves as a valuable internal standard for mass spectrometric analysis of related pyrazines. The mass shift provided by the two 13C atoms allows for precise differentiation between the labeled and unlabeled compounds, making it particularly useful in quantitative analysis.

Research into pyrazine analysis has demonstrated the value of UPLC-MS/MS approaches for quantitative determination. Similar compounds have been successfully analyzed using this methodology, with optimized MS parameters for maximum sensitivity . When analyzing structurally similar compounds like 2,3-diethyl-5-methylpyrazine, researchers have identified specific transitions for both quantification and confirmation purposes .

Pyrazine Analysis Methods

The following table summarizes key analytical parameters for pyrazine analysis based on research with similar compounds:

Analytical ParameterTypical Values for PyrazinesNotes
Chromatography TypeUPLCProvides rapid separation with high resolution
Detection MethodMS/MS (MRM mode)Offers high specificity and sensitivity
Typical TransitionsCompound-specific m/z valuesMultiple transitions used for confirmation
Linear RangeCompound-dependentGood linearity typically observed
Sample PreparationDirect injection or extractionDepends on matrix complexity
Retention TimeMethod-dependentUsed for compound identification

This analytical approach has been successfully applied to various pyrazines with similar structures, demonstrating its potential utility for 2-Ethyl-13C2-3-ethyl-5-methylpyrazine analysis .

Role in Flavor Chemistry

Formation Pathways

The non-isotopically labeled analogs of 2-Ethyl-13C2-3-ethyl-5-methylpyrazine are typically formed through:

  • Maillard reactions between reducing sugars and amino acids during thermal processing

  • Fermentation processes involving microorganisms like Saccharomyces cerevisiae

  • Strecker degradation of specific amino acids in the presence of dicarbonyls

The isotopically labeled version would be synthesized through controlled laboratory processes rather than formed naturally.

Metabolic Tracer Applications

Isotope Tracing Studies

The 13C2 labeling makes 2-Ethyl-13C2-3-ethyl-5-methylpyrazine particularly valuable for metabolic studies where researchers track the fate of specific chemical moieties through biological systems. This isotopic labeling allows scientists to:

  • Track metabolism and biotransformation pathways

  • Study incorporation into biological matrices

  • Investigate degradation mechanisms

  • Assess bioavailability and distribution

Research Applications

While specific studies using 2-Ethyl-13C2-3-ethyl-5-methylpyrazine are not directly referenced in the available literature, isotopically labeled compounds are commonly employed in various research fields:

  • Food chemistry investigations of flavor formation

  • Metabolic studies in microorganisms and higher organisms

  • Environmental fate studies of flavor and fragrance compounds

  • Pharmacokinetic research on metabolism and elimination

Comparative Analysis with Related Compounds

Structural Relationships

2-Ethyl-13C2-3-ethyl-5-methylpyrazine shares structural features with several other pyrazines referenced in scientific literature. The following table presents a comparative analysis:

CompoundMolecular FormulaMolecular WeightStructural Distinctions
2-Ethyl-13C2-3-ethyl-5-methylpyrazineC9H14N2 (with 2 13C)~152.22 g/mol13C-labeled ethyl at position 2
2,3-Diethyl-5-methylpyrazineC9H14N2150.22 g/molNon-labeled carbons throughout
2-Ethenyl-3-ethyl-5-methylpyrazineC9H12N2148.21 g/molContains vinyl group instead of ethyl at position 2
2-Ethyl-3,5-dimethylpyrazineC8H12N2136.19 g/molContains methyl instead of ethyl at position 3

These structural relationships help in understanding the chemical behavior and properties of 2-Ethyl-13C2-3-ethyl-5-methylpyrazine by comparison with better-characterized analogs .

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